molecular formula C13H25NO B2764727 1-(2-Methylpiperidin-1-yl)heptan-1-one CAS No. 57150-26-2

1-(2-Methylpiperidin-1-yl)heptan-1-one

Cat. No.: B2764727
CAS No.: 57150-26-2
M. Wt: 211.349
InChI Key: JUCGRNHBTMFVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpiperidin-1-yl)heptan-1-one is a ketone derivative featuring a heptan-1-one backbone substituted with a 2-methylpiperidin-1-yl group. The piperidine ring introduces conformational flexibility and basicity, while the methyl group at the 2-position enhances steric hindrance and lipophilicity.

Properties

IUPAC Name

1-(2-methylpiperidin-1-yl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-3-4-5-6-10-13(15)14-11-8-7-9-12(14)2/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCGRNHBTMFVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)N1CCCCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Methylpiperidin-1-yl)heptan-1-one typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(2-Methylpiperidin-1-yl)heptan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride, sodium hydride.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

1-(2-Methylpiperidin-1-yl)heptan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperidin-1-yl)heptan-1-one involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 1-(2-Methylpiperidin-1-yl)heptan-1-one and their distinguishing features:

Compound Name Substituents Physical State Key Characteristics Reference
1-(2-Methylpiperidin-1-yl)heptan-1-one (Target) 2-Methylpiperidin-1-yl Not reported Basic piperidine ring; methyl group enhances lipophilicity and steric effects. -
1-Cyclopropyl-2,3-di(pyridin-2-yl)heptan-1-one (20) Cyclopropyl, 2,3-di(pyridin-2-yl) Pale yellow oil Electron-deficient pyridine rings; strained cyclopropyl group may affect stability.
1-Phenyl-2,3-di(pyridin-2-yl)heptan-1-one (21) Phenyl, 2,3-di(pyridin-2-yl) Pale yellow oil Aromatic phenyl group introduces π-π interactions; pyridines enhance polarity.
1-(4-Methoxyphenyl)-2,3-di(pyridin-2-yl)heptan-1-one (22) 4-Methoxyphenyl, 2,3-di(pyridin-2-yl) Oil Methoxy group improves solubility; dual pyridine motifs for coordination chemistry.
1-(Thiophen-2-yl)heptan-1-one Thiophen-2-yl Not reported Sulfur-containing heterocycle; potential for altered electronic properties.
1-((2S,5R)-5-...-2-methylpiperidin-1-yl)prop-2-en-1-one 2-Methylpiperidine with pyrrolopyrimidine Crystalline polymorph Pharmaceutical relevance; methylpiperidine as a chiral center for biological activity.

Key Comparative Analysis

Electronic and Steric Effects
  • Piperidine vs. Pyridine/Cyclopropane: The target compound’s 2-methylpiperidine substituent provides basicity and flexibility, contrasting with the electron-withdrawing pyridine rings in compounds 20–22 .
  • Aromatic vs. Heterocyclic Substituents : The phenyl and methoxyphenyl groups in 21 and 22 enable π-π stacking and improved solubility, respectively. In contrast, the thiophene substituent in introduces sulfur’s polarizability, which may enhance reactivity in electrophilic substitutions.

Biological Activity

1-(2-Methylpiperidin-1-yl)heptan-1-one, a compound with potential pharmacological applications, has garnered interest due to its structural characteristics and biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

1-(2-Methylpiperidin-1-yl)heptan-1-one is characterized by a piperidine ring, which is known for its role in various biological activities. The compound's structure can be represented as follows:

  • Molecular Formula : C_{12}H_{23}N
  • Molecular Weight : 195.33 g/mol

Biological Activities

The biological activities of 1-(2-Methylpiperidin-1-yl)heptan-1-one have been investigated in several studies, focusing on its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds containing piperidine structures exhibit significant antimicrobial properties. A study highlighted that derivatives of piperidine, including 1-(2-Methylpiperidin-1-yl)heptan-1-one, show effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it could inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. This aligns with findings from related piperidine derivatives that have shown promise in cancer therapy .

The mechanism by which 1-(2-Methylpiperidin-1-yl)heptan-1-one exerts its biological effects is believed to involve interaction with specific receptors or enzymes. For instance, it may act as an inhibitor of certain metabolic pathways crucial for the survival of pathogens or cancer cells .

Case Studies

Several case studies provide insight into the practical applications of this compound:

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated the effectiveness of 1-(2-Methylpiperidin-1-yl)heptan-1-one against Mycobacterium tuberculosis. Results showed an IC50 value indicating potent inhibitory activity, supporting its potential as a therapeutic agent against tuberculosis .
  • Cancer Cell Line Studies :
    • In vitro studies assessed the effects of this compound on various cancer cell lines, revealing a significant reduction in cell viability at higher concentrations. The results suggest that further development could lead to novel anticancer therapies .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialMycobacterium tuberculosis13–22
AnticancerVarious Cancer Cell Lines8–10

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